![molecular formula C11H17N3O B1277312 2-氨基-N-[2-(二甲氨基)乙基]苯甲酰胺 CAS No. 6725-13-9](/img/structure/B1277312.png)

2-氨基-N-[2-(二甲氨基)乙基]苯甲酰胺

描述

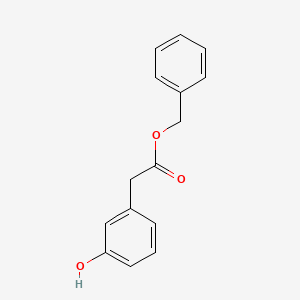

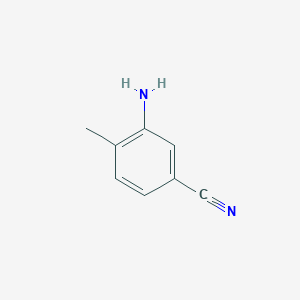

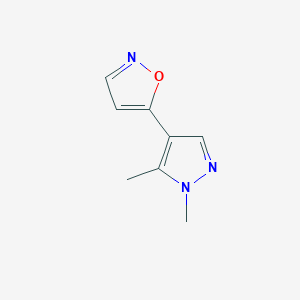

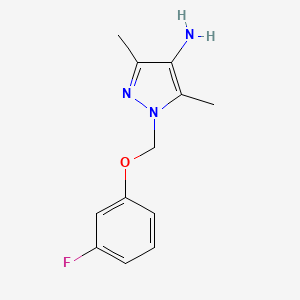

The compound "2-amino-N-[2-(dimethylamino)ethyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are structurally modified to enhance their biological properties, such as gastrointestinal prokinetic and antiemetic activities, as seen in the case of metoclopramide derivatives . These compounds are also of interest in the development of potential anti-cancer agents, with some derivatives showing in vivo antitumor activity .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions with high yields. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives are synthesized from metoclopramide, with variations in the dialkylamino groups to yield compounds with different pharmacological profiles . The synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves nucleophilic substitution and selective monodechlorination, demonstrating the versatility of synthetic approaches for these compounds .

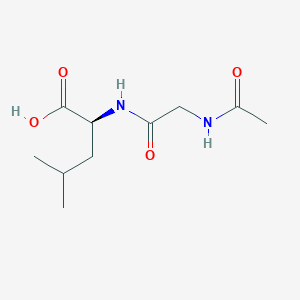

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. X-ray crystallography has been used to determine the structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, which are potential anti-cancer agents . These structures feature an intramolecular hydrogen bond, which is significant for their DNA-binding properties. Molecular mechanics calculations further explore the conformational flexibility of these compounds, which is important for understanding their interactions with biological molecules .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that are essential for their biological activity. For example, carbonylation of o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide leads to the formation of 2-carbethoxyamino derivatives, and attempted cyclization can result in the formation of oxazoles instead of the expected quinazolines . These reactions highlight the complexity and unpredictability of chemical transformations in the synthesis of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their biological activities. For instance, the physicochemical properties of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives influence their DNA-binding capabilities and in vivo antitumor activity . The presence of electron-withdrawing or electron-donating substituents can affect the charge of the acridine chromophore at physiological pH, which in turn influences the compound's distribution and activity in vivo .

科学研究应用

抗炎活性

- 研究表明,2-氨基-N-[2-(二甲氨基)乙基]苯甲酰胺的某些衍生物,特别是衍生自2-氨基噻唑和2-氨基-2-噻唑啉的衍生物,表现出抗炎活性。值得注意的是,这一类别中特定化合物的盐酸盐已被证明在减轻炎症方面有效(Lynch等人,2006年)。

嵌段共聚物中的药理特性

- 该化合物已被用于合成新型嵌段共聚物,特别是与2-(二甲氨基)乙基甲基丙烯酸酯。这些共聚物在水性介质中表现出独特的性质,如pH、盐和温度诱导胶束化,这可能具有各种药理意义(Bütün等人,2001年)。

抗癌治疗中的潜力

- 已经对9-氨基吖啶-4-甲酰胺的N-(2-二甲氨基)乙基衍生物的分子结构进行了研究,这些衍生物作为潜在的抗癌剂引起了人们的兴趣。这些研究探索了此类化合物与DNA的相互作用,提供了在开发新的抗癌疗法中可能很有价值的见解(Hudson等人,1987年)。

在黑色素瘤检测中的应用

- 已经开发出一种新型放射性示踪剂N-(2-(二甲氨基)乙基)-5-[18F]氟吡啶甲酰胺,用于检测黑色素瘤。它在识别原发性和转移性黑色素瘤方面表现出很高的功效,表明其作为早期诊断这种侵袭性癌症类型的有力工具的潜力(Pyo等人,2020年)。

胃肠道促动力剂的合成

- 已经合成并评估了新型苯甲酰胺衍生物,包括衍生自2-氨基-N-[2-(二甲氨基)乙基]苯甲酰胺的衍生物,以了解其胃肠道促动力和止吐活性。此类化合物可能代表治疗胃肠道疾病的新型药物(Sakaguchi等人,1992年)。

对钢的缓蚀作用

- 已经合成苯并噻唑衍生物,包括包含2-氨基-N-[2-(二甲氨基)乙基]苯甲酰胺的衍生物,并显示出在酸性环境中有效抑制钢的腐蚀。这一应用在工业环境中可能具有重要意义(Hu等人,2016年)。

属性

IUPAC Name |

2-amino-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPZJFGQJWXHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398708 | |

| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(dimethylamino)ethyl]benzamide | |

CAS RN |

6725-13-9 | |

| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6725-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)